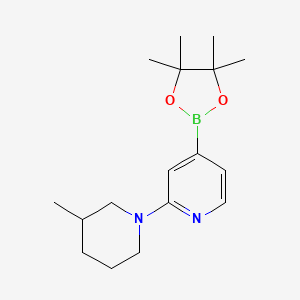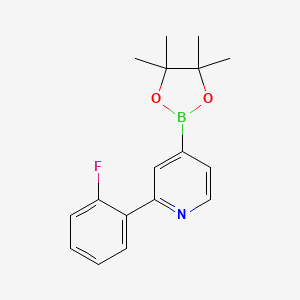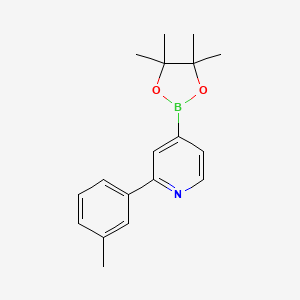
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester (2CPBP) is an organoboron compound that is used in various scientific research applications. It has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound is a valuable tool for scientists as it has a wide range of synthetic and biological applications.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester has found a variety of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent for boronic acid-mediated reactions, and as a ligand in medicinal chemistry. In addition, it has been used in biochemistry to study enzyme-substrate interactions and in drug design.
Wirkmechanismus
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester acts as a boronic acid-mediated catalyst in organic synthesis. It is able to activate organic substrates, such as aldehydes and ketones, and facilitate their reaction with electrophiles, such as boronic acids. This reaction is thought to proceed through a series of steps, including the formation of an intermediate boronate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study enzyme-substrate interactions, to analyze the effects of drugs on cellular processes, and to investigate the mechanisms of action of various drugs. In addition, it has been used to study the effects of boron on biological systems, such as the nervous system and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester is a useful tool for scientific research due to its wide range of applications. It is relatively easy to synthesize, and it is stable and non-toxic. However, it is also limited in its use due to its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester. It could be used in the development of new drugs, as a catalyst in organic synthesis, or as a reagent for boronic acid-mediated reactions. In addition, it could be used to study enzyme-substrate interactions, to study the effects of boron on biological systems, and to investigate the mechanisms of action of various drugs. Finally, it could be used to analyze the effects of drugs on cellular processes, such as signal transduction pathways.
Synthesemethoden
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester can be synthesized using a variety of methods, including nucleophilic substitution, direct borylation, and hydroboration. The most commonly used method is the direct borylation of a 2-cyclohexylpyridine derivative. This method involves the reaction of a 2-cyclohexylpyridine derivative with a boronic acid pinacol ester. The reaction is usually carried out in the presence of a base, such as sodium hydride.
Eigenschaften
IUPAC Name |
2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLBHDADHQGPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














